Cas no 542-05-2 (1,3-Acetonedicarboxylic acid)

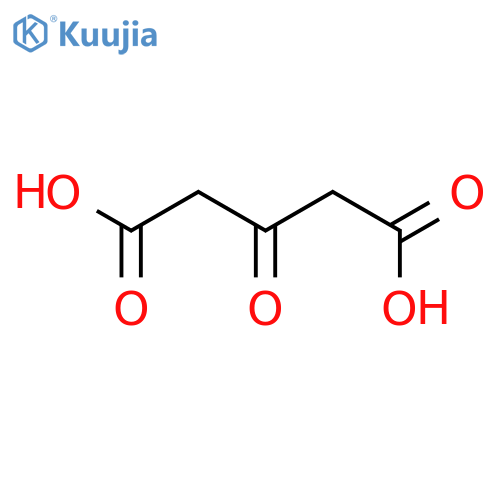

1,3-Acetonedicarboxylic acid structure

商品名:1,3-Acetonedicarboxylic acid

1,3-Acetonedicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Oxopentanedioic acid

- 3-Ketoglutaric acid

- 3-Oxoglutaric acid

- Acetone-1,3-dicarboxylic acid

- 1,3-Acetone diacrboxylic acid

- 1,3-Acetonedicarboxylic acid

- Acetonedicarboxylic Acid

- β-Ketoglutaric Acid

- CHENODEOXYCHOLIC ACID

- I(2)-KetoglutarsA currencyure

- OXTNCQMOKLOUAM-UHFFFAOYSA-N

- NS00002494

- AKOS005146511

- s6048

- UNII-IH7P7WO21P

- 542-05-2

- SCHEMBL28522

- acetone 1,3-dicarboxylic acid

- DTXSID2060252

- CHEBI:88950

- PD099520

- 6JN

- EINECS 208-797-9

- Glutaric acid, 3-oxo-

- 1,3-Acetonedicarboxylic acid, technical grade

- 72B67DDF-F659-43AA-9A12-E57411FDE057

- AC-3531

- beta-KETOGLUTARIC ACID

- 1,3-diacetonedicarboxylic acid

- ACETONEDICARBOXYLIC ACID [MI]

- EC 208-797-9

- 1,3-acetone dicarboxylic acid

- 1,3-Acetonedicarboxylic acid; 3-Ketoglutaric acid

- F2191-0194

- EN300-20020

- CS-W007752

- acetondicarbonsaure

- FS-4496

- A830033

- HY-W007752

- 3-oxo-pentanedioic acid

- Pentanedioic acid, 3-oxo-

- .BETA.-KETOGLUTARIC ACID

- MFCD00002711

- IH7P7WO21P

- Q2823239

- Z104476434

- K-2480

- K0006

- 1.3-acetonedicarboxylic acid

- FT-0621806

- 3-oxopentanedioicacid

- Acetone-1,3-dicarboxylic acid,97%

- BBL027398

- 3-Ketoglutaric acid; 3-Oxoglutaric acid; 3-Oxopentanedioic acid

- 3Ketoglutaric acid

- betaKetoglutaric acid

- Pentanedioic acid, 3oxo

- 1,3Acetonedicarboxylic acid

- 3oxopentanedioic acid

- 3Oxoglutaric acid

- DTXCID2041626

- STL382157

-

- MDL: MFCD00002711

- インチ: InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)

- InChIKey: OXTNCQMOKLOUAM-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(O)=O)CC(O)=O

- BRN: 1447081

計算された属性

- せいみつぶんしりょう: 146.021523g/mol

- ひょうめんでんか: 0

- XLogP3: -0.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 146.021523g/mol

- 単一同位体質量: 146.021523g/mol

- 水素結合トポロジー分子極性表面積: 91.7Ų

- 重原子数: 10

- 複雑さ: 153

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色針晶

- 密度みつど: 1.2821 (rough estimate)

- ゆうかいてん: 133 ºC

- ふってん: 408.4°C at 760 mmHg

- フラッシュポイント: 214.9±21.1 °C

- 屈折率: 1.3920 (estimate)

- すいようせい: 解体

- PSA: 91.67000

- LogP: -0.49510

- マーカー: 68

- ようかいせい: 水とアルコールに溶け、クロロホルムとベンゼンに溶けず、エーテルと酢酸エチルに微溶解する

- かんど: Hygroscopic

- じょうきあつ: 0.0±2.0 mmHg at 25°C

- 酸性度係数(pKa): pK (25°) 3.10

1,3-Acetonedicarboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - WGKドイツ:3

- 危険カテゴリコード: R36/37/38;R44

- セキュリティの説明: S22-S24/25-S37/39-S26

- 福カードFコード:3

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38; R44

1,3-Acetonedicarboxylic acid 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

1,3-Acetonedicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AG799-5g |

1,3-Acetonedicarboxylic acid |

542-05-2 | 97% | 5g |

¥32.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13742-50g |

Acetone-1,3-dicarboxylic acid, 97% |

542-05-2 | 97% | 50g |

¥479.00 | 2023-03-06 | |

| ChemScence | CS-W007752-100g |

3-Oxopentanedioic acid |

542-05-2 | >97.0% | 100g |

$25.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AG799-500g |

1,3-Acetonedicarboxylic acid |

542-05-2 | 97% | 500g |

¥569.0 | 2023-09-02 | |

| Enamine | EN300-20020-2.5g |

3-oxopentanedioic acid |

542-05-2 | 91.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800509-500g |

1,3-Acetonedicarboxylic acid |

542-05-2 | 97% | 500g |

728.00 | 2021-05-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003058-25g |

1,3-Acetonedicarboxylic acid |

542-05-2 | 97% | 25g |

¥37 | 2024-05-22 | |

| Life Chemicals | F2191-0194-0.5g |

1,3-Acetonedicarboxylic acid |

542-05-2 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0006-250G |

1,3-Acetonedicarboxylic Acid |

542-05-2 | >95.0%(T) | 250g |

¥1340.00 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035270-100g |

3-Oxopentanedioic acid |

542-05-2 | 97% | 100g |

¥92.00 | 2024-05-09 |

1,3-Acetonedicarboxylic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:542-05-2)1,3-Acetonedicarboxylic acid

注文番号:LE4079

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:45

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:542-05-2)1,3-Acetonedicarboxylic acid

注文番号:LE9526

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:01

価格 ($):discuss personally

1,3-Acetonedicarboxylic acid 関連文献

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2021 38 287

-

Sheng Chen,Chao Ma,Dong-En Wang,Xiang Han,Longlong Zhang,Jinyi Wang Anal. Methods 2015 7 7646

-

3. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme systemR. W. Hay,K. N. Leong J. Chem. Soc. A 1971 3639

-

Benjamin R. Lichman Nat. Prod. Rep. 2021 38 103

-

Huiling Zhu,Peng Liu,Hongxin Liu,Ebrahim-Alkhalil M. A. Ahmed,Xingen Hu,Juan Li,Hong-Ping Xiao,Xinhua Li,Jun Jiang Org. Chem. Front. 2022 9 2766

542-05-2 (1,3-Acetonedicarboxylic acid) 関連製品

- 123-76-2(4-oxopentanoic acid)

- 96-26-4(Dihydroxyacetone)

- 105-50-0(Diethyl 3-oxopentanedioate)

- 100-26-5(2,5-Pyridinedicarboxylic acid)

- 51568-18-4(Succinylacetone)

- 1117-74-4(4-Oxohexanoic acid)

- 3128-07-2(5-Acetylvaleric acid)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 3128-06-1(Glurate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:542-05-2)1,3-Acetonedicarboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:542-05-2)1,3-丙酮二羧酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ